molecular formula C12H14ClF3N2 B2430077 (4-Chloro-3-trifluoromethyl-phenyl)-piperidin-4-yl-amine CAS No. 886506-66-7

(4-Chloro-3-trifluoromethyl-phenyl)-piperidin-4-yl-amine

Cat. No. B2430077
CAS RN: 886506-66-7
M. Wt: 278.7
InChI Key: ZRBWLTRPLYOSKZ-UHFFFAOYSA-N
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Description

“(4-Chloro-3-trifluoromethyl-phenyl)-piperidin-4-yl-amine” is a chemical compound that is part of a series of derivatives synthesized for the study of designing pharmacophore models for analgesics . It is related to 4-Chloro-3-(trifluoromethyl)phenyl isocyanate and 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate .


Synthesis Analysis

The compound can be synthesized from the corresponding aniline . A series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods (HR-EIMS, HR-FABMS, 1 H-NMR, 13 C-NMR, UV, and FT-IR) .


Molecular Structure Analysis

The molecular formula of the related compound 4-Chloro-3-(trifluoromethyl)phenyl isocyanate is ClC6H3(CF3)NCO . The InChI key is NBJZEUQTGLSUOB-UHFFFAOYSA-N .


Chemical Reactions Analysis

The compound participates in the synthesis of various derivatives, which were evaluated for their analgesic potential . It may also be used in the synthesis of N-(5′-deoxy-3′-O-tert-butyldimethylsilyl-β-D-thymidin-5′-yl)-N′-(4-chloro-3-trifluoromethylphenyl)-thiourea .


Physical And Chemical Properties Analysis

The related compound 4-Chloro-3-(trifluoromethyl)phenyl isocyanate has a boiling point of 86-90 °C/14 mmHg and a melting point of 40-42 °C .

Scientific Research Applications

Microwave Assisted Synthesis and Antibacterial Activity

Research has shown that compounds derived from (4-Chloro-3-trifluoromethyl-phenyl)-piperidin-4-yl-amine, when synthesized under microwave irradiation, exhibit significant antibacterial activity. This synthesis involves a series of condensations and cyclizations leading to the formation of new compounds, which are then tested for their antibacterial properties (Merugu, Ramesh, & Sreenivasulu, 2010).

Synthesis and Molecular Structure Investigations

Another study explores the synthesis of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties. This research includes molecular structure investigations using X-ray crystallography combined with Hirshfeld and DFT calculations, highlighting the potential of these compounds in various applications (Shawish et al., 2021).

Kinetic Studies in Chemical Reactions

The reactivity of phenyl aryl sulfides with aliphatic amines in dimethyl sulfoxide has been studied, providing insights into the mechanism of base catalysis. This study helps understand the role of (4-Chloro-3-trifluoromethyl-phenyl)-piperidin-4-yl-amine in chemical reactions and its potential application in synthesis processes (Chamberlin & Crampton, 1994).

Structural Characterization in Drug Synthesis

This compound also finds application in drug synthesis, where its structural characterization plays a critical role. For example, it has been identified as a side product in the synthesis of new anti-tuberculosis drug candidates (Eckhardt et al., 2020).

Crystal Structure and DFT Studies

Crystal structure analysis and DFT studies have been conducted on compounds containing the piperidine moiety, which includes (4-Chloro-3-trifluoromethyl-phenyl)-piperidin-4-yl-amine. These studies are essential for understanding the properties and potential applications of these compounds in various scientific fields (Kumar et al., 2020).

Mechanism of Action

While the exact mechanism of action of “(4-Chloro-3-trifluoromethyl-phenyl)-piperidin-4-yl-amine” is not specified, the synthesized derivatives displayed potent analgesic efficacy and an ultrashort to long duration of action . They depressed peripheral and centrally mediated pain by opioid independent systems .

Safety and Hazards

The related compound 4-Chloro-3-(trifluoromethyl)phenyl isocyanate is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Dam. 1, Resp. Sens. 1, Skin Irrit. 2, Skin Sens. 1, STOT SE 3 . It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is fatal if inhaled .

properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClF3N2/c13-11-2-1-9(7-10(11)12(14,15)16)18-8-3-5-17-6-4-8/h1-2,7-8,17-18H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRBWLTRPLYOSKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-amine

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